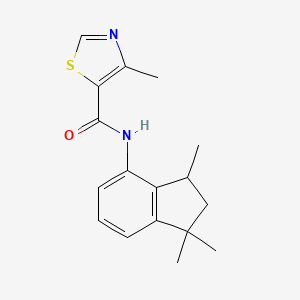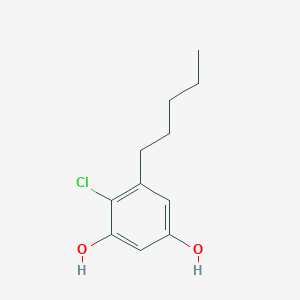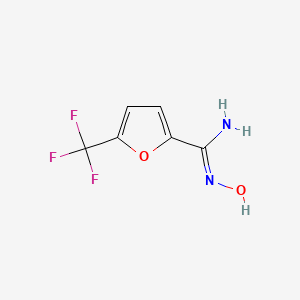![molecular formula C20H19ClF3N5O4 B2754142 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 860611-53-6](/img/structure/B2754142.png)
2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyridine ring, a benzoxazine ring, and a nitro group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The piperazine and pyridine rings are both nitrogen-containing heterocycles, which can participate in a variety of chemical reactions .Scientific Research Applications
Synthesis of Optically Active Compounds
A study by Ashimori et al. (1991) detailed the synthesis of optically active compounds with high optical purities, which were evaluated for their pharmacological effects, including antihypertensive effects and inhibition of [3H]nimodipine binding to rat cardiac membrane homogenate (Ashimori et al., 1991).
Antimicrobial Activities
Bektaş et al. (2007) reported on the synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial activities. Some of these compounds exhibited good or moderate activities against the test microorganisms (Bektaş et al., 2007).
Development of Novel Antibacterial Agents
Research by Matsumoto et al. (1984) focused on the synthesis and structure-activity relationships of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent. This study found that certain structural modifications could lead to compounds with broad and potent in vitro antibacterial activity (Matsumoto et al., 1984).
properties
IUPAC Name |
2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-7-nitro-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N5O4/c21-14-9-12(20(22,23)24)11-25-18(14)28-7-5-27(6-8-28)4-3-16-19(30)26-15-2-1-13(29(31)32)10-17(15)33-16/h1-2,9-11,16H,3-8H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJMJLDQJUEDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2754062.png)

![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2754065.png)
![5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2754066.png)
![1-[(4-Bromophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2754068.png)

![2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide](/img/structure/B2754070.png)
![3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754072.png)
![4-[2-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2754074.png)

![N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2754076.png)

![Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2754078.png)
